KMH-233 mechanism of action LAT1 inhibitor
KMH-233 mechanism of action LAT1 inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of KMH-233, a LAT1 Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a critical mediator of large neutral amino acid transport, and its overexpression is a hallmark of many human cancers, correlating with poor prognosis.[1][2] This dependency on LAT1 for essential amino acids to fuel rapid growth and proliferation makes it a prime therapeutic target.[2][3][4] KMH-233 is a potent, selective, and slowly reversible inhibitor of LAT1.[5][6] This technical guide provides a detailed examination of the core mechanism of action of KMH-233, outlines robust experimental protocols for its characterization, and presents key quantitative data, offering a comprehensive resource for researchers in oncology and drug development.
The Core Mechanism of Action: Starving the Tumor
KMH-233 exerts its anti-cancer effects by competitively inhibiting LAT1, thereby blocking the cellular uptake of essential amino acids like leucine.[5] This action triggers a cascade of metabolic and signaling disruptions that culminate in the suppression of cancer cell growth and potentiation of other anti-cancer agents.[5][6]
Biochemical Interaction: Competitive and Reversible Inhibition
LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids across the cell membrane, a process vital for protein synthesis and cellular metabolism.[2][3][7] KMH-233 functions by binding to the LAT1 protein, competitively blocking the substrate binding site and thereby preventing the influx of amino acids such as L-leucine.[3][5] This inhibition is potent and has been shown to be slowly reversible, allowing for sustained target engagement.[6] The efficacy of this inhibition is demonstrated by its ability to significantly reduce L-leucine uptake in cancer cells at micromolar concentrations.[5]
Cellular Consequences: A Two-Pronged Attack on Cancer Cell Metabolism
By inducing a state of amino acid deprivation, KMH-233 activates two major signaling pathways that are crucial regulators of cell growth and stress response.
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is highly dependent on the intracellular concentration of amino acids, particularly leucine. By blocking leucine uptake, KMH-233 leads to the inactivation of the mTORC1 pathway.[1][8] This is experimentally observed through the reduced phosphorylation of mTORC1's downstream targets, such as p70-S6 Kinase (p70-S6K) and ribosomal protein S6 (RPS6).[9] The ultimate consequence of mTORC1 inhibition is a profound decrease in global protein synthesis and cell cycle arrest, thereby halting tumor cell proliferation.[4][10]
Amino acid starvation, as induced by KMH-233, triggers the General Amino Acid Control (GAAC) pathway, a key cellular stress response.[1][11] This pathway is initiated by the accumulation of uncharged tRNAs, which activates the kinase GCN2. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis but selective translation of certain stress-response genes, most notably Activating Transcription Factor 4 (ATF4).[9][12] Sustained ATF4 activation can upregulate genes involved in apoptosis, contributing to the cytotoxic effects of LAT1 inhibition.[12]
Experimental Validation and Characterization
To rigorously assess the mechanism of action of KMH-233, a series of well-defined experimental protocols are essential. These protocols form a self-validating system to confirm target engagement, cellular activity, and downstream pathway modulation.
Protocol: LAT1 Inhibition Assay via Radiolabeled Substrate Uptake
This assay directly measures the inhibitory potency of KMH-233 on LAT1 function.
Objective: To determine the IC50 value of KMH-233 for the inhibition of L-leucine uptake.
Methodology:
-
Cell Seeding: Plate a human cancer cell line with high LAT1 expression (e.g., MCF-7, HT-29) onto 24-well plates and culture until 80-90% confluency.[13][14]
-
Cell Washing: Gently wash the cells three times with a pre-warmed, sodium-free Hanks' Balanced Salt Solution (HBSS) to remove residual amino acids and inhibit sodium-dependent transporters.[13]
-
Pre-incubation: Add HBSS containing various concentrations of KMH-233 (e.g., 0.1 µM to 1000 µM) to the wells. Incubate for 10-15 minutes at 37°C.[15]
-
Initiate Uptake: Add HBSS containing [¹⁴C]-L-leucine (at a fixed concentration, e.g., 1 µM) along with the corresponding concentration of KMH-233.[5][13]
-
Incubation: Incubate for a short, defined period within the linear uptake range (e.g., 1-5 minutes) at 37°C.[5][13]
-
Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.[13][15]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot Analysis of Downstream Signaling Pathways
This protocol validates the cellular consequences of LAT1 inhibition by KMH-233.
Objective: To detect changes in the phosphorylation status and protein levels of key components of the mTORC1 and GAAC pathways.
Methodology:
-
Cell Treatment: Culture LAT1-expressing cancer cells and treat them with KMH-233 at concentrations around its determined IC50 for cell growth for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key targets: p-p70-S6K, total p70-S6K, p-RPS6, total RPS6, ATF4, and a loading control (e.g., β-actin or GAPDH).[9]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and target proteins to the loading control to determine relative changes.
Quantitative Data Summary
The inhibitory potency of KMH-233 has been characterized in various cancer cell lines. The data below is compiled from published literature and serves as a benchmark for experimental validation.
| Parameter | Cell Line | Value (IC50) | Description | Reference |
| LAT1 Transport Inhibition | MCF-7 | 18.2 µM | Competitive inhibition of [¹⁴C]-L-leucine uptake. | [5] |
| Antiproliferative Activity | MCF-7 | 124 µM | Reduction in cell viability after 72 hours of treatment. | [5] |
Note: IC50 values can vary based on experimental conditions, including cell line, incubation time, and specific assay methodology.[16][17]
Conclusion and Future Directions
KMH-233 is a valuable chemical tool and a promising therapeutic candidate that targets a key metabolic vulnerability of cancer cells. Its mechanism of action, centered on the competitive inhibition of LAT1, leads to a dual assault on cancer cell survival by suppressing the growth-promoting mTORC1 pathway and activating the pro-apoptotic GAAC stress response. The protocols and data presented in this guide provide a comprehensive framework for researchers to study KMH-233 and other LAT1 inhibitors. Further research should focus on its in vivo efficacy, pharmacokinetic properties, and potential in combination therapies to overcome resistance and enhance anti-tumor activity.[5][6]
References
-
Title: Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Source: PubMed. URL: [Link]
-
Title: What are SLC7A5 inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]
-
Title: Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells. Source: ResearchGate. URL: [Link]
-
Title: The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Source: MDPI. URL: [Link]
-
Title: LAT1 (SLC7A5) Transporter Assay. Source: BioIVT. URL: [Link]
-
Title: Pharmacodynamic analyses of LAT1 inhibitors in vitro and in vivo by targeted metabolomics reveal target-independent effects. Source: ETH Library. URL: [Link]
-
Title: Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Source: ScienceDirect. URL: [Link]
-
Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: ACS Publications. URL: [Link]
-
Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Source: MDPI. URL: [Link]
-
Title: Chemical structures of LAT1-inhibitor 1 (KMH-233), JPH203,... Source: ResearchGate. URL: [Link]
-
Title: l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Source: PMC. URL: [Link]
-
Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: PMC. URL: [Link]
-
Title: Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Source: PMC. URL: [Link]
-
Title: Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Source: Frontiers. URL: [Link]
-
Title: A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Source: PubMed. URL: [Link]
-
Title: Genetic Ablation of LAT1 Inhibits Growth of Liver Cancer Cells and Downregulates mTORC1 Signaling. Source: MDPI. URL: [Link]
-
Title: L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome. Source: PMC. URL: [Link]
-
Title: LATS suppresses mTORC1 activity to directly coordinate Hippo and mTORC1 pathways in growth control. Source: PMC. URL: [Link]
-
Title: LAT1 knockout induces an AA stress response and decreases mTORC1... Source: ResearchGate. URL: [Link]
-
Title: Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Source: PMC. URL: [Link]
-
Title: GAAC pathway limits autophagy to a light snack. Source: PMC. URL: [Link]
-
Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: ResearchGate. URL: [Link]
-
Title: L-Type amino acid transporter 1 as a target for drug delivery. Source: PMC. URL: [Link]
-
Title: Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. Source: Institut Pasteur. URL: [Link]
-
Title: IC50 values of the cancer cell lines used in this study and the Phoenix... Source: ResearchGate. URL: [Link]
-
Title: IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Source: Figshare. URL: [Link]
-
Title: The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. Source: PubMed. URL: [Link]
-
Title: The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. Source: PMC. URL: [Link]
-
Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Source: PMC. URL: [Link]
-
Title: General Amino Acid Control and 14-3-3 Proteins Bmh1/2 Are Required for Nitrogen Catabolite Repression-Sensitive Regulation of Gln3 and Gat1 Localization. Source: PubMed. URL: [Link]
-
Title: Insulin signaling and the general amino acid control response. Two distinct pathways to amino acid synthesis and uptake. Source: PubMed. URL: [Link]
Sources
- 1. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer [mdpi.com]
- 3. What are SLC7A5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. GAAC pathway limits autophagy to a light snack - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. plos.figshare.com [plos.figshare.com]
